molecular formula C11H12O2 B12327900 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole

2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole

Cat. No.: B12327900
M. Wt: 176.21 g/mol
InChI Key: LQNJFNVPOHTBIU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C11H12O2 It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group and two methyl groups attached to the dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable vinylating agent under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst such as palladium to facilitate the vinylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the vinyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2,2-dimethyl-5-formylbenzo[d][1,3]dioxole or 2,2-dimethyl-5-carboxybenzo[d][1,3]dioxole.

    Reduction: Formation of 2,2-dimethyl-5-ethylbenzo[d][1,3]dioxole.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound’s aromatic ring can undergo electrophilic aromatic substitution, allowing it to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Vinylbenzo[d][1,3]dioxole: Lacks the two methyl groups, resulting in different chemical properties and reactivity.

    2,2-Dimethylbenzo[d][1,3]dioxole:

    2,2-Dimethyl-5-iodobenzo[d][1,3]dioxole: Contains an iodine atom instead of a vinyl group, leading to different reactivity and applications.

Uniqueness

2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is unique due to the presence of both the vinyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C11H12O2/c1-4-8-5-6-9-10(7-8)13-11(2,3)12-9/h4-7H,1H2,2-3H3

InChI Key

LQNJFNVPOHTBIU-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C=C)C

Origin of Product

United States

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